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Introduction

MD1003, a high-dose, pharmaceutical-grade formulation of d-biotin (also known as vitamin B7

or vitamin H), was investigated as a potential therapeutic agent for progressive multiple

sclerosis (MS). Developed by MedDay Pharmaceuticals, the rationale behind its use stemmed

from the crucial role of biotin as a coenzyme in energy metabolism and myelin synthesis, two

key pathways implicated in the neurodegeneration seen in progressive MS.[1][2][3] This

document provides a detailed overview of the discovery, synthesis, and preclinical and clinical

evaluation of MD1003. It is important to note that the query "MDVN1003" is likely a

typographical error, as the extensive body of scientific and clinical literature refers to this

compound as MD1003.

Discovery of MD1003: A New Therapeutic
Hypothesis for a Known Vitamin
The "discovery" of MD1003 was not the identification of a new molecule, but rather the novel

therapeutic hypothesis that high doses of biotin could be beneficial in treating progressive MS.

[1][2] This hypothesis was built on biotin's established biochemical functions.

Scientific Rationale

Biotin is an essential cofactor for five carboxylases in mammals, which are critical for the

metabolism of glucose, amino acids, and fatty acids.[4] The therapeutic hypothesis for MD1003
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in progressive MS is centered on two potential mechanisms of action:

Enhanced Energy Production in Demyelinated Axons: Biotin is a cofactor for enzymes in the

Krebs cycle. It is proposed that high doses of biotin could enhance the activity of this cycle in

demyelinated axons, thereby increasing the production of adenosine triphosphate (ATP) and

preventing the axonal degeneration that contributes to progressive disability.[1][2][5]

Promotion of Myelin Repair: Biotin is a cofactor for acetyl-CoA carboxylase (ACC), a rate-

limiting enzyme in the synthesis of long-chain fatty acids, which are essential components of

the myelin sheath.[1][3] By activating ACC, high-dose biotin was hypothesized to promote

the remyelination of damaged axons by oligodendrocytes.[1][2]

Preclinical Evidence

The therapeutic hypothesis was supported by preclinical studies. For instance, research

demonstrated that high-dose pharmaceutical-grade biotin (MD1003) accelerates the

differentiation of both murine and grafted human oligodendrocyte progenitor cells (OPCs) in

vivo.[6] This provided direct evidence for the potential of MD1003 to promote myelin repair.

Preclinical Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medday-pharma.com/research-development/pipeline/md1003/
https://multiplesclerosisnewstoday.com/md1003-for-multiple-sclerosis/
https://pubmed.ncbi.nlm.nih.gov/34332461/
https://www.medday-pharma.com/research-development/pipeline/md1003/
https://mstrust.org.uk/a-z/md1003-biotin
https://www.medday-pharma.com/research-development/pipeline/md1003/
https://multiplesclerosisnewstoday.com/md1003-for-multiple-sclerosis/
https://www.mdpi.com/1422-0067/23/24/15733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Type Model Key Finding
Quantitative
Result

Reference

In Vivo
Murine model of

demyelination

Accelerated

differentiation of

oligodendrocyte

progenitor cells

The percentage

of proliferating

human

oligodendroglial

cells

(STEM101+OLI

G2+KI67+) over

total human

oligodendroglial

cells

(STEM101+OLI

G2+) was

significantly

increased with

MD1003

treatment at 12

weeks post-

grafting.

[6]

In Vivo Murine model

Increased

percentage of

human

oligodendroglial

cells

MD1003

treatment led to

a significant

increase in the

percentage of

proliferating

human

oligodendroglial

cells at 12 weeks

post-grafting (p-

value = 0.017).

[6]

Synthesis of MD1003 (Pharmaceutical-Grade d-
Biotin)
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MD1003 is comprised of highly concentrated, pharmaceutical-grade d-biotin.[1] The industrial

synthesis of d-biotin is a complex multi-step process. While various synthetic routes have been

developed, a common strategy involves the construction of the bicyclic core structure and the

introduction of the valeric acid side chain with the correct stereochemistry.

Generalized Experimental Protocol for d-Biotin Synthesis

The following is a generalized protocol based on common synthetic strategies. It is important to

note that specific reagents, conditions, and purification methods may vary between different

industrial processes.

Formation of the Imidazolidinone Core: The synthesis often begins with the creation of a cis-

fused imidazolidinone ring system. This can be achieved through various methods, such as

the condensation of a diamine with a dicarboxylic acid derivative.

Introduction of the Thiolactone Moiety: The sulfur atom is introduced to form a thiolactone.

This step is crucial for the subsequent formation of the tetrahydrothiophene ring.

Asymmetric Reduction/Resolution: To obtain the desired d-enantiomer, an asymmetric

reduction or a resolution of a racemic intermediate is performed. This is a critical step to

ensure the biological activity of the final product.

Side Chain Introduction: The valeric acid side chain is introduced. This can be accomplished

through various methods, such as a Grignard reaction with a suitable precursor.

Final Cyclization and Deprotection: The final steps involve the cyclization to form the

tetrahydrothiophene ring and the removal of any protecting groups to yield d-biotin.

Purification: The final product is purified to pharmaceutical-grade standards using techniques

such as recrystallization and chromatography to remove impurities.

Due to the proprietary nature of industrial manufacturing processes, specific quantitative data

on reaction yields at each step are not readily available in the public domain.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of MD1003 in Progressive MS
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Caption: Proposed dual mechanism of MD1003 in progressive MS.

MD1003 Discovery and Development Workflow
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Caption: The development pipeline for MD1003.

Clinical Development and Outcomes
MD1003 underwent several clinical trials to evaluate its efficacy and safety in patients with

progressive MS.

Summary of Key Clinical Trials
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Trial Name Phase
Number of
Patients

Key
Endpoint

Outcome Reference

Pilot Study Open-label 23
Clinical

improvement

90% of

patients

showed

clinical

improvement.

[1][7]

MS-SPI III 154

Proportion of

patients with

disability

reversal at 9

months,

confirmed at

12 months.

12.6% of

MD1003-

treated

patients met

the primary

endpoint vs.

0% in the

placebo

group

(p=0.005).

[2]

MS-ON III 95
Improvement

in vision

Trend

towards

improvement

in patients

with

progressive

MS, but not

statistically

significant for

the overall

population.

[2]

SPI2 III 642

Reversal of

functional

disability

(improvement

in EDSS or

TW25).

Did not meet

primary or

secondary

endpoints.[8]

[9][10]

[8][9][10]
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Clinical Development Outcome

Despite promising results in earlier, smaller studies, the large-scale, confirmatory Phase III trial,

SPI2, failed to demonstrate a significant benefit of MD1003 over placebo in improving disability

or walking speed in patients with progressive MS.[9][10] Consequently, MedDay

Pharmaceuticals halted the clinical development of MD1003 for this indication in 2020.[2][8] An

important consideration that arose during the trials was the interference of high-dose biotin with

certain laboratory tests that use biotin-streptavidin technology, leading to potentially inaccurate

results.[11]

Conclusion
MD1003 represents a scientifically rational therapeutic approach to treating progressive

multiple sclerosis by targeting key metabolic pathways involved in neurodegeneration. The

"discovery" of MD1003 was a repurposing of a known vitamin based on a strong preclinical

hypothesis. While the synthesis of its active component, d-biotin, is a well-established industrial

process, the clinical development of MD1003 ultimately did not lead to a new treatment for

progressive MS. The journey of MD1003 from a promising therapeutic concept to its eventual

clinical trial outcome underscores the challenges of translating preclinical findings into effective

therapies for complex neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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